{[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE
Description
The compound {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 4-ethylbenzoate is a synthetic organic molecule featuring a 3,4-diethoxyphenyl group linked via an ethyl chain to a carbamoyl moiety, which is further esterified to a methyl 4-ethylbenzoate group. The diethoxy substituents on the phenyl ring enhance lipophilicity, which may influence bioavailability and membrane permeability compared to analogs with polar substituents (e.g., hydroxy or amino groups) .
Properties
IUPAC Name |
[2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] 4-ethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-4-17-7-10-19(11-8-17)23(26)29-16-22(25)24-14-13-18-9-12-20(27-5-2)21(15-18)28-6-3/h7-12,15H,4-6,13-14,16H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMPXBBFRVDWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OCC(=O)NCCC2=CC(=C(C=C2)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4-diethoxyphenylacetic acid with ethylamine to form the intermediate 2-(3,4-diethoxyphenyl)ethylamine. This intermediate is then reacted with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or benzoate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of {[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
A critical structural distinction lies in the substitution patterns on the phenyl rings. For example:
- 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate (): This analog replaces the 3,4-diethoxy groups with 3,4-dimethoxy groups.
- Methyl 2-[(3-aminophenyl)formamido]acetate (): The 3-amino group introduces polarity and hydrogen-bonding capacity, which may enhance solubility but reduce passive diffusion across biological barriers .
Table 1: Substituent Impact on Key Properties
Backbone and Functional Group Modifications
The carbamoyl and ester linkages in the target compound are shared with several analogs in , but chain length and branching vary:
- Methyl 2-[(3-ethylisoxazol-5-yl)methylthio]acetate ():
Replaces the carbamoyl-ethylbenzoate backbone with an isoxazole-thioether moiety. This modification likely alters electronic properties and metabolic pathways (e.g., susceptibility to esterase hydrolysis vs. cytochrome P450 oxidation) . - Methyl 2-[(3-benzylsulfanyl-2-phenylmethoxycarbonylamino)propionyl]amino-3-(4-hydroxyphenyl)propanoate (): Incorporates a benzylsulfanyl group and a hydroxyphenyl side chain, increasing steric bulk and polarity. Such changes could reduce CNS penetration but improve target selectivity .
Table 2: Functional Group Influence on Stability and Activity
Crystallographic and Conformational Insights
The crystal structure of [2-(3,4-Dimethoxyphenyl)ethyl]...azanium chloride dihydrate () reveals a monoclinic lattice (space group P21/c) with extensive hydrogen bonding between the chloride ion, water molecules, and carbamoyl NH groups . By contrast, the target compound’s diethoxy groups may disrupt such interactions, leading to less ordered packing and lower melting points.
Biological Activity
The compound {[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : {[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}methyl 4-ethylbenzoate
- Molecular Formula : C24H30N2O7
- Molecular Weight : 446.5 g/mol
This compound features a carbamoyl group linked to an ethyl chain and an aromatic ester, which may contribute to its biological properties.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate have shown notable antibacterial and antifungal activities against various pathogens including Escherichia coli and Candida albicans .
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| 8a | Effective | Moderate |
| 8b | High | High |
| 8c | Moderate | Low |
Antiulcer Effects
The compound's structural analogs have been evaluated for their antiulcer effects. A study on related compounds indicated that they possess protective effects against gastric and duodenal ulcers in experimental models . This suggests that the compound may also exhibit similar protective properties, potentially contributing to gastrointestinal health.
Cytotoxicity Studies
Cytotoxicity assays using primary neurons and hepatocytes have shown varying degrees of toxicity for structurally related compounds. For example, one study reported an IC50 value of approximately 368.2 mg/L for rat brain striatum neurons . These findings underscore the importance of assessing the safety profile of new compounds derived from similar structures.
Study on Antimicrobial Efficacy
A recent study synthesized a series of compounds related to our target compound and tested their efficacy against a panel of microorganisms. The results indicated that several derivatives exhibited significant antimicrobial activity, suggesting that modifications in the molecular structure can enhance biological effects .
Evaluation of Antiulcer Activity
Another study focused on evaluating the antiulcer potential of a related compound. The results showed that it significantly reduced ulcer index scores in animal models, indicating its potential therapeutic application in treating peptic ulcers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
